Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C15H27NO4. It is known for its unique spirocyclic structure, which includes a spiro junction between a dioxane ring and an azaspiro ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the reaction of tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-40°C. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include carboxylic acid derivatives, alcohols, and substituted spirocyclic compounds. These products can be further utilized in various chemical and biological applications .
Scientific Research Applications
Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(hydroxymethyl)-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
- Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate
Uniqueness
Tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H25NO5 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)20-12(17)15-6-4-14(5-7-15)10-18-9-11(8-16)19-14/h11,16H,4-10H2,1-3H3 |
InChI Key |
JUOFCHDYFSKROT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC(O2)CO |
Origin of Product |
United States |
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